Sodium 5-cyano-3-methylpicolinate
Overview
Description
Sodium 5-cyano-3-methylpicolinate is a chemical compound with the molecular formula C8H5N2NaO2. It is known for its unique structure, which includes a cyano group and a methyl group attached to a picolinic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-cyano-3-methylpicolinate typically involves the reaction of 5-cyano-3-methylpicolinic acid with a sodium base. The reaction is carried out in an aqueous medium, where the sodium base deprotonates the carboxylic acid group, forming the sodium salt of the compound. The reaction conditions usually include moderate temperatures and stirring to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems for mixing and temperature control ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-cyano-3-methylpicolinate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted picolinic acid derivatives.
Scientific Research Applications
Sodium 5-cyano-3-methylpicolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 5-cyano-3-methylpicolinate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the picolinic acid moiety can chelate metal ions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation .
Comparison with Similar Compounds
- Sodium 5-cyano-2-methylpicolinate
- Sodium 5-cyano-4-methylpicolinate
- Sodium 5-cyano-3-ethylpicolinate
Comparison: Sodium 5-cyano-3-methylpicolinate is unique due to the specific positioning of the cyano and methyl groups on the picolinic acid ring. This unique structure can lead to different reactivity and biological activity compared to its analogs. For example, the position of the methyl group can influence the compound’s ability to interact with enzymes and receptors, making it more or less effective in certain applications .
Properties
IUPAC Name |
sodium;5-cyano-3-methylpyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.Na/c1-5-2-6(3-9)4-10-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBVTJKGJGLXOT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)[O-])C#N.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N2NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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